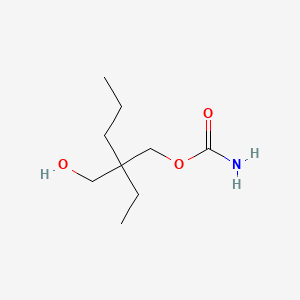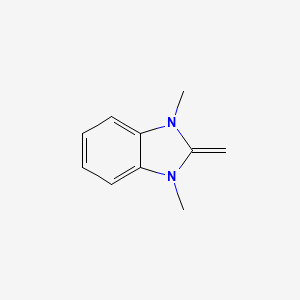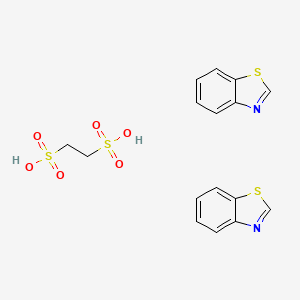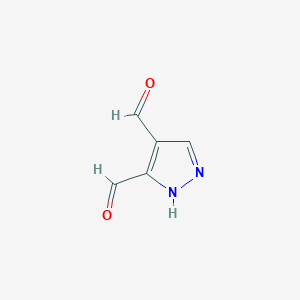
1H-Pyrazole-3,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3,4-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O2 It features a pyrazole ring substituted with two aldehyde groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where a hydrazone precursor undergoes cyclization and formylation. This method typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1H-Pyrazole-3,4-dicarboxylic acid.
Reduction: 1H-Pyrazole-3,4-dimethanol.
Substitution: Depending on the nucleophile, various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3,4-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a precursor for drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3,4-dicarbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carbaldehyde: Similar structure but with only one aldehyde group.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Features methyl groups at positions 3 and 5, altering its reactivity and properties.
1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with different biological activities and applications.
Uniqueness: 1H-Pyrazole-3,4-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide multiple sites for chemical modification. This dual functionality enhances its versatility in synthetic applications and allows for the creation of diverse derivatives with tailored properties.
Conclusion
This compound is a valuable compound in organic chemistry, offering a range of synthetic possibilities and applications in various scientific fields Its unique structure and reactivity make it a key intermediate for developing new materials and bioactive molecules
Propiedades
Número CAS |
33090-48-1 |
|---|---|
Fórmula molecular |
C5H4N2O2 |
Peso molecular |
124.10 g/mol |
Nombre IUPAC |
1H-pyrazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C5H4N2O2/c8-2-4-1-6-7-5(4)3-9/h1-3H,(H,6,7) |
Clave InChI |
TXXFIWSYDDTMBU-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=C1C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
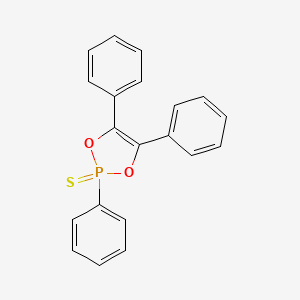


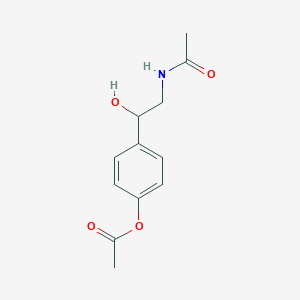
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)

